molecular formula C10H14N2O5S B2420305 N,N-diethyl-2-hydroxy-5-nitrobenzenesulfonamide CAS No. 180606-71-7

N,N-diethyl-2-hydroxy-5-nitrobenzenesulfonamide

Cat. No.: B2420305
CAS No.: 180606-71-7
M. Wt: 274.29
InChI Key: HYITYPXZLVFUDO-UHFFFAOYSA-N
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Description

N,N-diethyl-2-hydroxy-5-nitrobenzenesulfonamide is an organic compound with the molecular formula C10H14N2O5S and a molecular weight of 274.29 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Safety and Hazards

The specific safety and hazard information for “N,N-diethyl-2-hydroxy-5-nitrobenzene-1-sulfonamide” is not available in the literature I found .

Preparation Methods

The synthesis of N,N-diethyl-2-hydroxy-5-nitrobenzenesulfonamide typically involves the reaction of 2-hydroxy-5-nitrobenzenesulfonyl chloride with diethylamine . The reaction is carried out under controlled conditions, usually in the presence of a base such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other suitable methods.

Chemical Reactions Analysis

N,N-diethyl-2-hydroxy-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles for substitution reactions .

Scientific Research Applications

N,N-diethyl-2-hydroxy-5-nitrobenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-diethyl-2-hydroxy-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

N,N-diethyl-2-hydroxy-5-nitrobenzenesulfonamide can be compared with other sulfonamide compounds, such as:

  • This compound
  • This compound

These compounds share similar structural features but may differ in their reactivity, solubility, and biological activity. The unique combination of functional groups in this compound makes it particularly useful in specific applications .

Properties

IUPAC Name

N,N-diethyl-2-hydroxy-5-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5S/c1-3-11(4-2)18(16,17)10-7-8(12(14)15)5-6-9(10)13/h5-7,13H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYITYPXZLVFUDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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